
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes a phenol group, a cyclopentylmethyl group, and a phenethylamine moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines .
Aplicaciones Científicas De Investigación
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been found to exhibit binding affinity to kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s effects are mediated through the activation or inhibition of these targets, leading to downstream signaling events and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopentylmethyl-N-phenethylamine: Shares structural similarities but lacks the phenol group.
Phenethylamine derivatives: Include compounds like amphetamines and other psychoactive substances.
Cyclopentylmethyl derivatives: Include various compounds used in medicinal chemistry.
Uniqueness
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with kappa opioid receptors, for example, sets it apart from other phenethylamine derivatives .
Propiedades
Fórmula molecular |
C22H29NO |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
3-[2-[cyclopentylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO/c24-22-12-6-11-20(17-22)14-16-23(18-21-9-4-5-10-21)15-13-19-7-2-1-3-8-19/h1-3,6-8,11-12,17,21,24H,4-5,9-10,13-16,18H2 |
Clave InChI |
QIOVURAISRCOQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


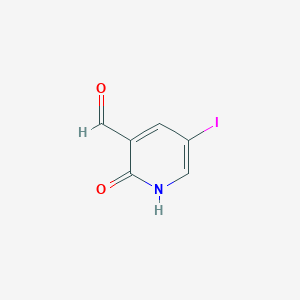
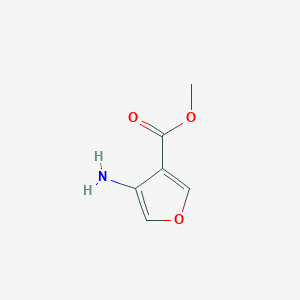
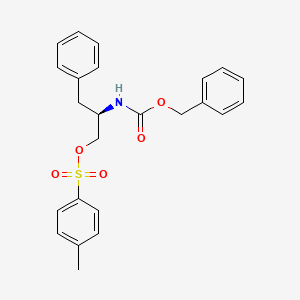
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
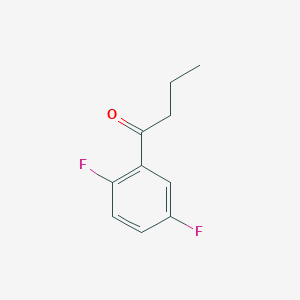
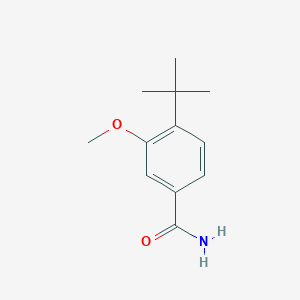
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)

![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
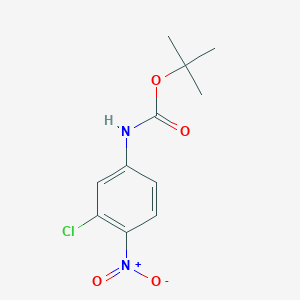
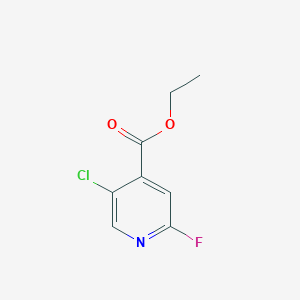
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
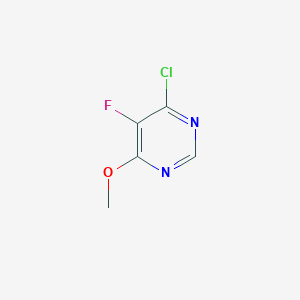
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
